![molecular formula C12H17N3O2 B7690936 N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide](/img/structure/B7690936.png)
N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide
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Overview
Description
N-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide, also known as BHEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHEA is a derivative of ethylenediamine and is synthesized by reacting 3-chloro-1-propanol with butan-2-amine, followed by the addition of ethylenediamine.
Scientific Research Applications
N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide has also been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing them from causing oxidative damage. N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to inhibit the growth of cancer cells. N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide has also been shown to improve cognitive function and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to form stable complexes with metal ions, making it useful in studies involving metal ions. However, one limitation is the lack of information on its toxicity and potential side effects, which limits its use in certain experiments.
Future Directions
There are several future directions for research on N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide. One area of interest is its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its neuroprotective effects. Further studies are needed to fully understand the mechanism of action of N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide and its potential applications in various fields of scientific research.
In conclusion, N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and to have potential as a drug delivery system. Further studies are needed to fully understand the mechanism of action of N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide involves a three-step process. First, 3-chloro-1-propanol is reacted with butan-2-amine to form N-butyl-3-chloropropan-1-amine. This intermediate is then reacted with ethylenediamine to form N'-(butan-2-yl)-N-(3-hydroxypropyl)ethanediamide. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
properties
IUPAC Name |
N'-butan-2-yl-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-9(2)15-12(17)11(16)14-8-10-4-6-13-7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHBEYXNPSTMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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